Butyl undec-10-enoate

Description

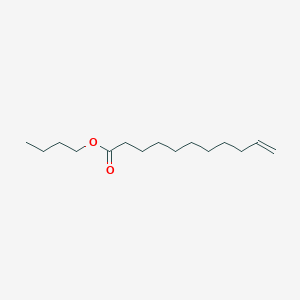

Structure

3D Structure

Propriétés

IUPAC Name |

butyl undec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-5-7-8-9-10-11-12-13-15(16)17-14-6-4-2/h3H,1,4-14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAORJFMGCQWRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047624 | |

| Record name | Butyl undec-10-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | Butyl 10-undecenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/658/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

249.00 to 254.00 °C. @ 756.00 mm Hg | |

| Record name | Butyl undecylenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.872-0.878 (20°) | |

| Record name | Butyl 10-undecenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/658/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

109-42-2 | |

| Record name | Butyl 10-undecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 10-undecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl 10-undecenoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Undecenoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl undec-10-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl undec-10-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL 10-UNDECENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3OKK2UWV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl undecylenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Butyl undec-10-enoate synthesis and properties

An In-Depth Technical Guide to the Synthesis and Properties of Butyl Undec-10-enoate

Abstract

This compound, also known as butyl undecylenate, is a versatile fatty acid ester derived from undecylenic acid, a pyrolysis product of castor oil. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, principal synthesis methodologies, and key applications. We will explore the mechanistic underpinnings of common synthetic routes, including acid-catalyzed Fischer esterification and enzyme-mediated synthesis, offering field-proven insights into experimental design and optimization. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's synthesis and characteristics.

Introduction and Significance

This compound (CAS No: 109-42-2) is the butyl ester of undec-10-enoic acid.[1][2] Its structure, featuring a terminal double bond and a ten-carbon chain, imparts unique properties that make it a valuable ingredient in various industries.[3] It is widely utilized for its emollient and skin-conditioning properties in cosmetics and personal care products.[3][4] Furthermore, its pleasant, fruity aroma makes it a sought-after component in the flavor and fragrance industry.[3][5] The presence of the terminal alkene functionality also makes it a useful intermediate for the synthesis of specialty polymers and other fine chemicals.[3][6]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are critical for its application and handling. It is a clear, colorless to pale yellow liquid under standard conditions.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₈O₂ | [1][3][4] |

| Molecular Weight | 240.38 g/mol | [1][4] |

| CAS Number | 109-42-2 | [1][3] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Boiling Point | 249 - 254 °C | [3][4] |

| Density | 0.871 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.439 - 1.443 | [3] |

| Flash Point | >100 °C (> 212 °F) | [4][5] |

| Solubility | Soluble in ethanol | [4] |

| Water Solubility | 0.0005 g/L (Predicted) | [7] |

| LogP | 5.71 (Predicted) | [7] |

Spectroscopic Data:

-

¹H NMR: Key signals include those for the terminal vinyl protons (~4.9-5.8 ppm), the triplet for the O-CH₂ group of the butyl chain (~4.05 ppm), and the triplet for the α-carbonyl CH₂ group (~2.29 ppm).[8]

-

¹³C NMR: Characteristic peaks are observed for the carbonyl carbon (~174.0 ppm), the unsaturated sp² carbons of the double bond (~139.2 and 114.1 ppm), and the oxymethylene carbon of the ester (~64.4 ppm).[8]

-

IR Spectroscopy: The infrared spectrum prominently features a strong C=O stretching vibration for the ester group around 1740 cm⁻¹ and C=C stretching for the terminal alkene.[1][9]

-

Mass Spectrometry: The electron ionization mass spectrum provides a fragmentation pattern useful for structural confirmation.[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct esterification of undec-10-enoic acid with n-butanol. Alternative methods include enzymatic synthesis and transesterification, which offer distinct advantages in terms of selectivity and environmental impact.

Method 1: Acid-Catalyzed Fischer Esterification

Fischer-Speier esterification is a classic and robust method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[10] The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed during the reaction.[10][11]

Causality in Experimental Design:

-

Catalyst: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are effective homogeneous catalysts.[12][13] They protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11] Heterogeneous catalysts like Amberlyst-15 resin can also be used, offering the advantage of easy separation and recycling.[12][13]

-

Reactant Stoichiometry: Using an excess of n-butanol not only shifts the equilibrium but also serves as the reaction solvent, obviating the need for an additional inert solvent.

-

Water Removal: A Dean-Stark apparatus is often employed during reflux to azeotropically remove the water byproduct, driving the reaction to completion.

Experimental Protocol: Fischer Esterification

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reactants: Charge the flask with undec-10-enoic acid (1.0 eq), n-butanol (3.0-5.0 eq), and a suitable solvent to form an azeotrope with water (e.g., toluene, if n-butanol is not used in large excess).

-

Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 1-2 mol% relative to the carboxylic acid).[12]

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is complete (typically 4-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a homogeneous catalyst was used, neutralize it by washing the mixture with a saturated sodium bicarbonate (NaHCO₃) solution in a separatory funnel until effervescence ceases.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification: Filter off the drying agent and remove the excess n-butanol and solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation to yield the final product.[14]

Caption: Fischer Esterification Workflow for this compound.

Method 2: Enzymatic (Biocatalytic) Synthesis

Enzymatic esterification represents a green chemistry approach to synthesizing this compound. Lipases (E.C. 3.1.1.3) are highly effective biocatalysts for this transformation, operating under mild reaction conditions and exhibiting high selectivity, which minimizes byproduct formation.[14]

Causality in Experimental Design:

-

Enzyme Choice: Immobilized lipases, such as Candida antarctica lipase B (CALB, often sold as Novozym® 435), are preferred.[14] Immobilization simplifies catalyst recovery and reuse, enhancing the economic viability of the process.[14]

-

Reaction Conditions: The reaction is typically run under solvent-free conditions at moderate temperatures (e.g., 40-60 °C) to preserve enzyme activity.[14][15]

-

Water Removal: As with acid catalysis, water is a byproduct that can hydrolyze the ester product. Its removal, often by applying a vacuum or adding molecular sieves, is crucial for achieving high conversion rates.[14]

Experimental Protocol: Enzymatic Synthesis [14]

-

Reactant Preparation: In a temperature-controlled reaction vessel, combine undec-10-enoic acid (1.0 eq) and n-butanol (a molar ratio of 1:1 to 1:2 is a good starting point).

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the mixture. A typical enzyme loading is 5-10% (w/w) based on the weight of the limiting reactant.

-

Water Removal: Add activated molecular sieves (e.g., 3Å or 4Å) to the vessel to adsorb the water produced during the reaction.

-

Reaction Incubation: Heat the mixture to the optimal temperature for the enzyme (e.g., 45-50 °C) with constant stirring (e.g., 250 rpm).

-

Monitoring: Monitor the reaction progress by analyzing small aliquots over time using Gas Chromatography (GC) or by titrating the remaining free fatty acid. The reaction is typically run for 12-24 hours.

-

Product Isolation: Once the desired conversion is achieved, stop the reaction. Separate the immobilized enzyme by simple filtration. The enzyme can be washed with a solvent (e.g., hexane) and dried for reuse.

-

Purification: The liquid product mixture can be purified by vacuum distillation to remove excess alcohol and isolate the final ester.

Caption: Biocatalytic Synthesis Workflow for this compound.

Safety and Handling

This compound is considered non-flammable but should be handled with care.[4] Standard laboratory safety protocols should be followed.

-

Personal Protective Equipment (PPE): Wear protective goggles, gloves, and a lab coat.[4][16]

-

Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated area, away from heat sources and oxidizing agents.[4]

-

Handling: Avoid direct contact with skin and eyes.[4] In case of contact, wash the affected area with plenty of water.[17]

-

Spills: Use absorbent material to contain spills and dispose of contaminated materials safely.[4]

Conclusion

This compound is a commercially significant ester with diverse applications. Its synthesis is well-established, with Fischer esterification providing a robust, high-yield pathway and enzymatic methods offering a milder, more sustainable alternative. The choice of synthesis protocol depends on factors such as scale, cost, and environmental considerations. A thorough understanding of its physicochemical properties and safe handling procedures is essential for its effective use in research and industrial applications.

References

- Synerzine. (2018). 10-Undecenoic acid, butyl ester Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61027, Butyl 10-undecenoate.

- The Good Scents Company. (n.d.). butyl undecylenate.

- FooDB. (2010). Showing Compound Butyl 10-undecenoate (FDB015313).

- Nomura, K., et al. (2022). Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals. ACS Omega.

- ResearchGate. (n.d.). CaO Catalyzed Transesterification of Ethyl 10-Undecenoate.

- ResearchGate. (n.d.). Representative 1 H NMR of octadecyl 10-undecenoate monomer.

- ResearchGate. (n.d.). Enzymatic butyl butyrate synthesis.

- National Institute of Standards and Technology. (n.d.). 10-Undecenoic acid, butyl ester IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification.

- National Institute of Standards and Technology. (n.d.). 10-Undecenoic acid, butyl ester Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.

- ResearchGate. (n.d.). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts.

- MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.

Sources

- 1. Butyl 10-undecenoate | C15H28O2 | CID 61027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10-Undecenoic acid, butyl ester [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Butyl-10-undecenoate | 109-42-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. butyl undecylenate, 109-42-2 [thegoodscentscompany.com]

- 6. Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Showing Compound Butyl 10-undecenoate (FDB015313) - FooDB [foodb.ca]

- 8. researchgate.net [researchgate.net]

- 9. 10-Undecenoic acid, butyl ester [webbook.nist.gov]

- 10. athabascau.ca [athabascau.ca]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. isites.info [isites.info]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. synerzine.com [synerzine.com]

- 17. chemicalbook.com [chemicalbook.com]

Butyl undec-10-enoate CAS number 109-42-2 properties

An In-depth Technical Guide to Butyl undec-10-enoate (CAS 109-42-2)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 109-42-2), also known as butyl undecylenate, is a versatile fatty acid ester derived from undecylenic acid, a natural component obtained from castor oil.[1][2] This guide provides a comprehensive technical overview of its core properties, synthesis, analytical characterization, and applications. Possessing emollient, antimicrobial, and polymer-modifying properties, this compound serves as a valuable ingredient in pharmaceuticals, cosmetics, and specialty chemical manufacturing.[3][4] Its bifunctional nature, featuring a terminal double bond and an ester group, also makes it a subject of interest in advanced materials research, such as in the development of biosensors.[5] This document is intended to serve as a foundational resource for professionals engaged in formulation, synthesis, and materials science.

Core Physicochemical and Safety Profile

This compound is a clear, colorless to pale yellow liquid with a characteristically mild, brandy-like odor.[3][6][7] Its molecular structure consists of a C11 unsaturated fatty acid chain (undecylenic acid) esterified with butanol. This structure imparts solubility in organic solvents and oils while rendering it insoluble in water.[1][8]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 109-42-2 | [4][7][9] |

| Molecular Formula | C₁₅H₂₈O₂ | [3][4][9] |

| Molecular Weight | 240.38 g/mol | [3][4][7] |

| Appearance | Clear, colorless to pale yellow liquid | [4][7] |

| Boiling Point | 251 - 253 °C at 760 mmHg; 128 °C at 3 mmHg | [4][6] |

| Density | 0.871 - 0.878 g/cm³ at 20°C | [4][10] |

| Refractive Index (n20/D) | 1.439 - 1.445 | [4][10] |

| Flash Point | > 100 °C (> 212 °F) | [11] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [1][8] |

| Synonyms | Butyl undecylenate, Butyl 10-undecenoate | [3][7][9] |

Safety and Handling

While generally considered safe for its intended applications, proper laboratory practices are essential when handling this compound.[3] The UN GHS system assigns it the signal word "Warning" for causing skin and serious eye irritation.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents and direct sunlight.[3][6] Recommended storage temperature is between 0 - 8 °C.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat to avoid direct skin and eye contact.[3][6][12]

-

Spills: Use absorbent material to contain spills and dispose of the contaminated material in accordance with local regulations.[3]

-

Fire Precautions: The material is not highly flammable but must be preheated for ignition to occur. Use water spray, dry powder, foam, or carbon dioxide for extinguishing.[6][11]

Synthesis Pathway: Fischer-Speier Esterification

The most common and industrially scalable method for producing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of undecylenic acid (a carboxylic acid) with n-butanol (an alcohol).[14][15] The reaction is reversible, and to drive the equilibrium towards the ester product, the water byproduct is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.[14]

The causality behind this choice of method lies in its efficiency and use of readily available starting materials. The acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the undecylenic acid, which significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[15]

Caption: Workflow for Fischer-Speier Esterification Synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol provides a self-validating system where reaction completion can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

-

Reagent Charging: To the flask, add undecylenic acid (1.0 eq), n-butanol (3.0 eq, serving as both reactant and solvent), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 95-110 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with butanol. Continue reflux until no more water is collected, typically 4-8 hours.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the excess butanol under reduced pressure using a rotary evaporator.

-

Purification: For high purity, the crude product can be purified via vacuum distillation to yield the final this compound as a clear liquid.

Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is critical. A multi-technique approach involving chromatography and spectroscopy provides a robust and self-validating analytical workflow.

Gas Chromatography (GC)

GC is the primary technique for assessing the purity and quantifying fatty acid esters.[16][17] Due to their volatility, compounds like this compound can be analyzed directly without derivatization.[18] A Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometry (MS) detector provides structural information.[16]

Protocol for GC-FID Purity Analysis:

-

Sample Preparation: Prepare a dilute solution of the synthesized ester (e.g., 1 mg/mL) in a suitable solvent like hexane or ethyl acetate.

-

Column Selection: Utilize a highly polar capillary column, such as a wax-type (e.g., FAMEWAX) or a biscyanopropyl phase column, which provides excellent separation for fatty acid esters.[18][19]

-

Instrument Parameters (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature (FID): 260 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

-

-

Analysis: Inject 1 µL of the prepared sample. The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Caption: Workflow for GC-based purity analysis.

Mass Spectrometry (MS)

When coupled with GC, Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for structural confirmation. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 240, corresponding to its molecular weight.[9][20] The fragmentation pattern is characteristic of fatty acid esters, including fragments from the butyl chain and the undecylenate chain.[21][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural elucidation. The ¹H and ¹³C NMR spectra will display characteristic signals for each unique proton and carbon environment in the molecule.

-

¹H NMR (in CDCl₃): Key expected signals include:

-

A triplet around 4.05 ppm for the -O-CH₂ - protons of the butyl group, deshielded by the adjacent oxygen.[23]

-

A multiplet around 5.8 ppm for the internal vinyl proton (-CH=CH₂) and two multiplets around 4.9-5.0 ppm for the terminal vinyl protons (=CH₂ ).

-

A triplet around 2.2-2.3 ppm for the CH₂ group alpha to the carbonyl.

-

Several multiplets between 1.2-1.7 ppm for the other methylene groups in both the undecylenate and butyl chains.

-

A triplet around 0.9 ppm for the terminal methyl group (-CH₃ ) of the butyl chain.[23]

-

-

¹³C NMR (in CDCl₃): Key expected signals include:

-

A signal around 174 ppm for the ester carbonyl carbon (C =O).

-

Signals around 139 ppm and 114 ppm for the carbons of the double bond (C H=C H₂).

-

A signal around 64 ppm for the ester oxygen-linked methylene carbon (-O-C H₂-).

-

A series of signals between 25-35 ppm for the various methylene carbons in the aliphatic chain.

-

A signal around 13.7 ppm for the terminal methyl carbon of the butyl group.

-

Applications in Scientific Research and Development

The unique properties of this compound make it a valuable compound across several industries.[4]

-

Pharmaceuticals and Personal Care: It is widely used as an emollient and skin-conditioning agent in topical formulations like creams and lotions.[3][4] Its parent molecule, undecylenic acid, is a well-known antifungal agent, and its esters are used in antifungal preparations and other treatments for skin infections.[2][5][24]

-

Cosmetics and Fragrance: Due to its mild, fruity aroma and conditioning properties, it serves as a fragrance ingredient and functional component in various cosmetic products.[4][7]

-

Industrial and Chemical Synthesis: It acts as a monomer in the production of specialty polymers, enhancing the flexibility and durability of coatings, adhesives, and sealants.[4] It also functions as a chemical intermediate for synthesizing other valuable compounds.[4]

-

Advanced Research: The bifunctional nature of the molecule (terminal alkene and ester) allows it to be used as a linking agent. For example, the terminal double bond can be attached to silicon surfaces to create biosensors, leaving the ester (or its hydrolyzed carboxylic acid) available for conjugating with proteins or other biomolecules.[5]

Conclusion

This compound is a multifunctional fatty acid ester with a well-defined physicochemical profile and established synthesis routes. Its utility spans from being a functional excipient in pharmaceutical and cosmetic formulations to a reactive monomer in polymer science. The robust analytical methodologies available for its characterization ensure high quality and purity for demanding research and drug development applications. As a bio-based chemical derived from castor oil, it also aligns with the growing demand for sustainable chemical feedstocks.

References

- Impact Solutions. (2023, January 31). Fatty Acids Analysis by Gas Chromatography.

- Journal of AOAC INTERNATIONAL. (n.d.). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Oxford Academic.

- Eurofins USA. (2024, January 19). The Essential Guide to Fatty Acid Analysis.

- Wikipedia. (n.d.). Undecylenic acid.

- Nova Industries. (n.d.). Undecylenic Acid Esters Product Overview.

- Restek Resource Hub. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs).

- ACS Publications. (n.d.). Identification and Characterization of Conjugated Fatty Acid Methyl Esters of Mixed Double Bond Geometry by Acetonitrile Chemical Ionization Tandem Mass Spectrometry. Analytical Chemistry.

- FooDB. (2010, April 8). Showing Compound Butyl 10-undecenoate (FDB015313).

- Synerzine. (2018, June 22). 10-Undecenoic acid, butyl ester - Safety Data Sheet.

- Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database.

- ResearchGate. (n.d.). Gas chromatography-mass spectrometry spectra of the fatty acids esters of Paenibacillus dentritiformis sp. SVUNM11.

- NIH - PMC. (n.d.). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization.

- ResearchGate. (n.d.). Spectroscopy and spectrometry of lipids. Part 2. Mass spectrometry of fatty acid derivatives.

- NIH - PubChem. (n.d.). Butyl 10-undecenoate | C15H28O2 | CID 61027.

- The Good Scents Company. (n.d.). butyl undecylenate, 109-42-2.

- Wiley Online Library. (2020, April 22). Theoretical and Kinetic Analysis of the Esterification of Undecylenic Acid with Glycerol. Lipids.

- Cosmacon. (n.d.). Undecylenic acid.

- ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- Women's Voices for the Earth. (n.d.). Fragrance chemicals assigned the signal word “Warning” by UN GHS.

- NIST WebBook. (n.d.). 10-Undecenoic acid, butyl ester.

- Food and Agriculture Organization of the United Nations. (2001). Online Edition: "Specifications for Flavourings" - Butyl 10-undecenoate.

- Patsnap Synapse. (2024, June 15). What is Undecenoic Acid used for?.

- Federal Register. (2023, March 13). Various Fragrance Components in Pesticide Formulations; Tolerance Exemption.

- Drugs.com. (2025, January 31). Undecylenic acid: Key Safety & Patient Guidance.

- ResearchGate. (n.d.). A reaction scheme for the ultrasound-assisted esterification of 10-undecylenic acid.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031325).

- ResearchGate. (n.d.). H b signal data in the 1 H NMR spectrum of t-butyl-10-undecylenate.

- NIST WebBook. (n.d.). 10-Undecenoic acid, butyl ester - Mass spectrum (electron ionization).

- GSRS. (n.d.). BUTYL 10-UNDECENOATE.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- PubMed. (n.d.). Enzymatic synthesis of hydrophilic undecylenic acid sugar esters and their biodegradability.

- Chemistry LibreTexts. (2023, January 22). Fischer Esterification.

- YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - Butyl Acetate.

Sources

- 1. Undecylenic Acid Esters Product Overview - Nova Industries [novaind.in]

- 2. Undecylenic acid - Glyceryl Undecylenate - Cosmacon [cosmacon.de]

- 3. Butyl-10-undecenoate | 109-42-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 6. synerzine.com [synerzine.com]

- 7. Butyl 10-undecenoate | C15H28O2 | CID 61027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound Butyl 10-undecenoate (FDB015313) - FooDB [foodb.ca]

- 9. 10-Undecenoic acid, butyl ester [webbook.nist.gov]

- 10. Food safety and quality: details [fao.org]

- 11. butyl undecylenate, 109-42-2 [thegoodscentscompany.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. weavingvoices.org [weavingvoices.org]

- 14. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]

- 17. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 18. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]

- 19. academic.oup.com [academic.oup.com]

- 20. 10-Undecenoic acid, butyl ester [webbook.nist.gov]

- 21. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. youtube.com [youtube.com]

- 24. What is Undecenoic Acid used for? [synapse.patsnap.com]

Physical and chemical properties of Butyl undec-10-enoate

An In-Depth Technical Guide to Butyl Undec-10-enoate: Properties, Synthesis, and Applications

Introduction

This compound, also known under the common name butyl undecylenate, is a fatty acid ester that has garnered significant interest across multiple scientific and industrial domains. As the butyl ester of 10-undecenoic acid (undecylenic acid), a fatty acid derived from castor oil, this compound possesses a unique bifunctional structure: a terminal carbon-carbon double bond and an ester group. This structure imparts a versatile chemical reactivity and desirable physical properties, making it a valuable molecule for researchers, chemists, and formulation scientists.

This technical guide provides a comprehensive overview of this compound, delving into its core physical and chemical properties, standard methodologies for its synthesis and characterization, and its established and potential applications. With a focus on the causality behind its behavior and utility, this document serves as a resource for professionals in polymer chemistry, cosmetics, and pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

The identity and fundamental properties of a chemical compound are the bedrock of its application and scientific study. This compound is well-characterized, with its identifiers and properties documented across various chemical databases.

Chemical Identifiers

A consistent and unambiguous identification is crucial for regulatory compliance, scientific literature searches, and procurement.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Butyl 10-undecenoate, Butyl undecylenate, 10-Undecenoic acid, butyl ester[1][2][3] |

| CAS Number | 109-42-2[1][4][5] |

| Molecular Formula | C15H28O2[1][2][4][5] |

| Molecular Weight | 240.38 g/mol [1][2][4][5] |

| FEMA Number | 2216[1][6] |

| EC Number | 203-670-4[1] |

| InChI Key | GRAORJFMGCQWRN-UHFFFAOYSA-N[1][7] |

| SMILES | CCCCOC(=O)CCCCCCCCC=C[1][7] |

Physical Properties

The physical state and solubility characteristics of this compound are direct consequences of its molecular structure—a moderately long hydrocarbon chain that governs its nonpolar nature, while the ester group adds a degree of polarity.

| Property | Value | Source(s) |

| Appearance | Colourless to pale yellow liquid | [1][4][] |

| Odor | Fatty, buttery, wine-like, floral, fruity | [3] |

| Boiling Point | 249 - 254 °C @ 756-760 mmHg | [1][3][4] |

| Density | ~0.87 g/mL at 25 °C | [3][4][] |

| Refractive Index | n20/D 1.439 - 1.443 | [3][4] |

| Flash Point | >100 °C (>212 °F) | [2][6] |

| Water Solubility | Predicted to be very low (0.0005 g/L) | [9] |

| Solubility | Soluble in ethanol | [2] |

Synthesis and Spectroscopic Characterization

The reliable synthesis and rigorous confirmation of structure are paramount for any research or development application. The preparation of this compound is a classic example of esterification, and its structure is readily elucidated using standard spectroscopic techniques.

Synthesis: Fischer-Speier Esterification

The most common and straightforward method for synthesizing this compound is the Fischer-Speier esterification of 10-undecenoic acid with n-butanol. This acid-catalyzed reaction is an equilibrium process.

Causality of Experimental Design:

-

Catalyst: A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (butanol).

-

Driving Equilibrium: To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by removing one of the products as it forms, usually water, through azeotropic distillation using a Dean-Stark apparatus. Alternatively, using an excess of one reactant (typically the less expensive one, butanol) can also drive the reaction forward according to Le Châtelier's principle.

Experimental Protocol: Synthesis of this compound

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Reactant Charging: To the flask, add 10-undecenoic acid (1.0 eq), n-butanol (1.5-3.0 eq), and a suitable solvent for azeotropic distillation (e.g., toluene, ~2 mL per gram of carboxylic acid).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Reaction: Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for this compound synthesis.

Spectroscopic Analysis

Confirming the identity and purity of the synthesized ester is achieved through a combination of spectroscopic methods.[10][11] Based on its structure, the following spectral features are expected.

| Technique | Expected Features for this compound |

| IR Spectroscopy | ~1740 cm⁻¹: Strong C=O stretch (characteristic of an ester).~3077 cm⁻¹: =C-H stretch (vinyl C-H).~1640 cm⁻¹: C=C stretch (alkene).~1170 cm⁻¹: C-O stretch (ester).2850-2960 cm⁻¹: C-H stretches (aliphatic). |

| ¹H NMR Spectroscopy | ~5.8 ppm (m): -CH=CH₂~4.9 ppm (m): -CH=CH₂~4.0 ppm (t): -O-CH₂- (butyl group)~2.3 ppm (t): -CH₂-C(=O)O-~2.0 ppm (q): =CH-CH₂-~1.2-1.7 ppm (m): Aliphatic -(CH₂)n- and butyl -CH₂- protons~0.9 ppm (t): -CH₃ (butyl group) |

| ¹³C NMR Spectroscopy | ~174 ppm: C=O (ester carbonyl)~139 ppm: =CH-~114 ppm: =CH₂~64 ppm: -O-CH₂-~20-35 ppm: Aliphatic -(CH₂)n- carbons~14 ppm: -CH₃ |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 240.Key Fragments: Loss of the butoxy group (-OC₄H₉) or butyl group (-C₄H₉). McLafferty rearrangement is possible. |

Chemical Reactivity

The chemistry of this compound is dominated by its two functional groups: the ester and the terminal alkene. This dual reactivity allows for a wide range of chemical transformations.

Caption: Key reactive sites of the this compound molecule.

-

Reactions of the Ester Group:

-

Hydrolysis: The ester can be hydrolyzed back to 10-undecenoic acid and butanol under acidic or basic (saponification) conditions. This is relevant for potential pro-drug applications where enzymatic hydrolysis in vivo could release an active compound.

-

Transesterification: Reaction with another alcohol in the presence of a catalyst can swap the butyl group for a different alkyl group, modifying the ester's properties.

-

-

Reactions of the Alkene Group:

-

Hydrogenation: The terminal double bond can be reduced to a single bond using catalysts like palladium on carbon (Pd/C) to produce butyl undecanoate.

-

Addition Reactions: The double bond can undergo various addition reactions (e.g., halogenation, hydrohalogenation, epoxidation), providing a gateway to a wide array of functionalized derivatives.

-

Polymerization: As a monomer, the terminal alkene can participate in free-radical or other polymerization reactions. This allows this compound to be incorporated into polymer backbones, where its long, flexible side chain can act as an internal plasticizer, enhancing the flexibility and durability of the final material.[4]

-

Applications in Research and Drug Development

The unique combination of a lipid-like chain and reactive handles makes this compound a versatile platform molecule.

-

Flavors & Fragrances: It is recognized as a synthetic flavoring agent and is used in fragrances for its fruity and fatty aroma profile.[1][6]

-

Cosmetics & Personal Care: It functions as an emollient and skin-conditioning agent in topical formulations like lotions and creams.[2][4] Its non-toxic nature and ability to improve skin feel make it a valuable ingredient.[4]

-

Polymer Chemistry: It serves as a specialty monomer or additive in the synthesis of polymers, coatings, and adhesives.[4] Its incorporation can lower the glass transition temperature (Tg) of a polymer, thereby increasing its flexibility.

-

Potential in Drug Development:

-

Formulation Excipient: For drug development professionals, its properties are highly relevant. It can be explored as a non-volatile solvent or plasticizer in transdermal patch formulations or as a lipidic component in self-emulsifying drug delivery systems (SEDDS) to enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Pro-drug Synthesis: The ester linkage can be used to create pro-drugs, where an active pharmaceutical ingredient (API) with a hydroxyl or amine group is attached. The long alkyl chain would increase the lipophilicity of the drug, potentially enhancing membrane permeability.

-

Antimicrobial Applications: Since it is a derivative of undecylenic acid, a known antifungal agent, this compound itself and its derivatives are candidates for investigation in antifungal formulations.[2][12]

-

Safety and Handling

Based on available data, this compound presents a low hazard profile under normal conditions of use.

| Safety Aspect | Information |

| Acute Toxicity | LD50 oral (rat): 5 g/kg.[13] |

| Skin Irritation | Not classified as a skin irritant. A human study at 8% solution showed no irritation or sensitization.[6][13] |

| Reactivity | Stable under normal conditions. Non-reactive under normal use, storage, and transport.[13] |

| Handling | Wear protective gloves and eye/face protection. Ensure good ventilation. Do not eat, drink, or smoke when using.[13] |

| Storage | Store in a cool, well-ventilated place in a tightly closed container.[2][4][13] Recommended storage temperature can vary, with some suppliers suggesting 0-8°C.[3][4] |

Conclusion

This compound is a multifunctional ester with a well-defined chemical profile. Its synthesis is straightforward, and its structure is readily confirmed by modern analytical methods. The dual reactivity of its ester and terminal alkene functionalities provides a rich chemical playground for modification and polymerization. While it has established roles in the flavor, fragrance, and cosmetics industries, its properties—lipophilicity, chemical handles for pro-drug design, and potential as a formulation excipient—make it a molecule of significant interest for researchers in drug development and materials science. Future investigations could further exploit its unique structure to design novel drug delivery systems, advanced polymers, and specialized chemical intermediates.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61027, Butyl 10-undecenoate.

- The Good Scents Company (n.d.). butyl undecylenate, 109-42-2.

- FooDB (2020). Showing Compound Butyl 10-undecenoate (FDB015313).

- CP Lab Safety (n.d.). Butyl 10-undecenoate, min 98%, 250 grams.

- FDA Global Substance Registration System (n.d.). BUTYL 10-UNDECENOATE.

- FDA Global Substance Registration System (n.d.). BUTYL 10-UNDECENOATE (Chinese).

- Synerzine (2018). Safety Data Sheet: 10-Undecenoic acid, butyl ester.

- LookChem (n.d.). This compound.

- J&K Scientific LLC (n.d.). This compound | 109-42-2.

- ResearchGate (n.d.). H b signal data in the 1 H NMR spectrum of t-butyl-10-undecylenate.

- ChemComplete (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 5.

- ChemComplete (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 7.

- University of Calgary (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Chemistry Steps (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry.

Sources

- 1. Butyl 10-undecenoate | C15H28O2 | CID 61027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl-10-undecenoate | 109-42-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. BUTYL UNDECYLENATE | 109-42-2 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. calpaclab.com [calpaclab.com]

- 6. butyl undecylenate, 109-42-2 [thegoodscentscompany.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 9. Showing Compound Butyl 10-undecenoate (FDB015313) - FooDB [foodb.ca]

- 10. lehigh.edu [lehigh.edu]

- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. synerzine.com [synerzine.com]

Butyl undec-10-enoate molecular weight and formula

An In-Depth Technical Guide to Butyl Undec-10-enoate for Pharmaceutical Research and Development

Executive Summary

This compound, an ester of the naturally derived undecylenic acid, is a multifaceted compound with significant applications in the pharmaceutical and cosmetic industries. While recognized for its utility as a fragrance and flavoring agent, its role in drug development is becoming increasingly prominent.[1][2] This technical guide provides an in-depth analysis of this compound, covering its fundamental molecular properties, synthesis protocols, and, most critically, its application as both an active agent and a functional excipient in advanced drug formulations. For researchers and drug development professionals, understanding the causality behind its synthesis and its mechanisms of action is paramount for leveraging its full potential in topical and transdermal delivery systems.

Molecular Profile and Physicochemical Properties

This compound is an unsaturated fatty acid ester. Its structure, featuring a terminal double bond and a 15-carbon chain, dictates its physical properties and biological activity.[1][3] The lipophilic butyl chain enhances its solubility in non-polar environments, a key characteristic for its function in topical formulations.

Chemical Structure

The molecular structure of this compound is depicted below. The terminal vinyl group is a site for potential chemical modification, while the ester linkage can be susceptible to enzymatic hydrolysis in biological systems.

Caption: Fischer esterification of undec-10-enoic acid with n-butanol.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for fatty acid esterification. [4]

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10-undecenoic acid (1.0 eq), n-butanol (3.0-5.0 eq, serving as both reactant and solvent), and concentrated sulfuric acid (0.02 eq) as the catalyst.

-

Causality: Using an excess of n-butanol increases the concentration of one reactant, shifting the reaction equilibrium towards the product side to improve the final yield. [5]2. Reaction: Heat the mixture to reflux (approximately 118°C, the boiling point of n-butanol) with continuous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed (typically 4-8 hours).

-

-

Workup and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.

-

Causality: The bicarbonate wash is a critical self-validating step. The cessation of CO₂ effervescence indicates that all acid catalyst and unreacted carboxylic acid have been neutralized and removed.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess n-butanol.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield a high-purity product.

Advanced Synthesis Methods

To align with green chemistry principles, alternative methods such as enzyme-catalyzed and ultrasound-assisted synthesis are being explored. Lipases, particularly immobilized Candida antarctica lipase B, can catalyze the esterification under solvent-free conditions, simplifying product isolation and allowing for catalyst reuse. [3]Ultrasound-assisted synthesis has been shown to intensify the esterification process, significantly shortening reaction times and increasing yields compared to conventional heating. [6]

Applications in Drug Formulation and Development

This compound serves a dual role in pharmaceutical formulations: as a potential active pharmaceutical ingredient (API) derived from an antifungal precursor and as a functional excipient that enhances drug delivery.

Antimicrobial and Antifungal Activity

The therapeutic potential of this compound is directly linked to its parent compound, undecylenic acid, a well-established antifungal agent used in topical treatments for conditions like athlete's foot and ringworm. [2][7]

-

Mechanism of Action: Undecylenic acid exerts its antifungal effect primarily by disrupting the integrity of the fungal cell membrane. [1]Its chemical structure allows it to integrate into the lipid bilayer, increasing permeability and causing the leakage of essential intracellular components. [1]Furthermore, it has been shown to inhibit the biosynthesis of ergosterol, a vital component for maintaining the structure and function of the fungal cell membrane. [1]The ester form, this compound, likely acts as a prodrug, being hydrolyzed by esterases in the skin to release the active undecylenic acid. This ester form offers the advantage of increased lipophilicity, which can aid in formulation and skin penetration.

Excipient for Topical and Transdermal Delivery

The delivery of drugs through the skin is severely limited by the barrier function of the outermost layer, the stratum corneum. [8][9]this compound, as a fatty acid ester, can function as a highly effective skin penetration enhancer (SPE). [9][10]

-

Mechanism of Penetration Enhancement: Fatty acid esters enhance skin permeability primarily by transiently and reversibly disrupting the highly ordered lipid lamellae of the stratum corneum. [9][10]This action increases the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to diffuse through. This "lipid fluidization" mechanism reduces the barrier's resistance, facilitating the transport of co-formulated APIs into deeper skin layers or the systemic circulation. [10]Its properties also make it an excellent emollient, improving the feel and spreadability of topical creams and ointments. [2]

Safety and Handling

This compound is generally considered safe for use in topical applications and is not classified as a hazardous material. [1][2]However, standard laboratory safety practices are required.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling the compound to avoid direct skin and eye contact. [2]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. [2]* First Aid: In case of skin contact, wash with plenty of water. For eye contact, rinse cautiously with water. If inhaled, move the person to fresh air. If ingested and the person feels unwell, seek medical advice. [6][11]

Conclusion

This compound is a compound of significant value to the pharmaceutical sciences. Its foundation as an ester of a potent antifungal agent provides a clear pathway for its use in dermatological therapies. Concurrently, its physicochemical properties as a fatty acid ester make it an effective emollient and skin penetration enhancer, addressing key challenges in topical and transdermal drug delivery. A thorough understanding of its synthesis, mechanisms of action, and handling requirements enables researchers and formulators to effectively utilize this versatile molecule in the development of next-generation therapeutic products.

References

- Global Substance Registration System (GSRS). (n.d.). BUTYL 10-UNDECENOATE.

- Startseva, Y. D., Hodyna, D. M., Semenyuta, I. V., et al. (2023). Undecylenic acid and N,N-dibutylundecenamide as effective antibacterials against antibiotic-resistant strains. The Ukrainian Biochemical Journal.

- Shaikh, K., Zende, S., & Deshpande, N. (2017). Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids. Chemistry Central Journal, 11(1), 4.

- Synerzine. (2018). Safety Data Sheet: 10-Undecenoic acid, butyl ester.

- Vassilev, K., Stoyanova, A., & Denev, P. (2020). A reaction scheme for the ultrasound-assisted esterification of 10-undecylenic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61027, Butyl 10-undecenoate.

- NIST. (n.d.). 10-Undecenoic acid, butyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.

- The Good Scents Company. (n.d.). butyl undecylenate, 109-42-2.

- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.

- Goh, C. F., et al. (2025). Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design.

- National Institute of Standards and Technology. (n.d.). 10-Undecenoic acid, butyl ester. NIST Mass Spectrometry Data Center.

- Haque, T., & Talukder, M. M. U. (2018). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Advanced Pharmaceutical Bulletin, 8(2), 169–179.

- Wikipedia. (n.d.). Undecylenic acid.

- Patsnap. (2024). What is the mechanism of Undecenoic Acid?

- NIST. (n.d.). 10-Undecenoic acid, butyl ester. In NIST Chemistry WebBook.

- Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews, 64, 128-137.

- Lane, M. E. (2013). Skin penetration enhancers. International Journal of Pharmaceutics, 447(1-2), 12-21.

- Foodb.ca. (n.d.). Showing Compound Butyl 10-undecenoate (FDB015313).

- Di Mola, A., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.

- Sharma, G., et al. (2023). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics, 15(3), 896.

- J&K Scientific LLC. (n.d.). This compound | 109-42-2.

- ResearchGate. (n.d.). H b signal data in the 1 H NMR spectrum of t-butyl-10-undecylenate.

Sources

- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 2. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activity of Host-Derived Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thaiscience.info [thaiscience.info]

- 10. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Introduction: The Profile of a Versatile Aroma Chemical

An In-depth Technical Guide to Butyl undec-10-enoate as a Fragrance Ingredient

For an audience of researchers, scientists, and product development professionals, this guide provides a comprehensive technical overview of this compound. It delves into its chemical properties, synthesis, olfactory characteristics, analytical validation, and regulatory standing, offering field-proven insights into its application in the fragrance industry.

This compound (CAS No. 109-42-2), also known as Butyl undecylenate, is a fatty acid ester that has carved a niche for itself in the palette of perfumers and flavorists.[1][2] While not a powerhouse odorant on its own, its unique and complex olfactory profile allows it to impart valuable characteristics to a wide range of fragrance compositions. It serves as a testament to the principle that subtlety and functional contribution are as crucial as primary scent character in the architecture of a fine fragrance. This guide will explore the multifaceted nature of this ingredient, from its molecular structure to its end-use applications.

Physicochemical Characteristics

The physical and chemical properties of this compound are fundamental to its handling, formulation, and performance. As a fatty acid ester, its long hydrocarbon chain and ester functional group dictate its physical state, solubility, and volatility.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Butyl undecylenate, Butyl 10-undecenoate | [1][3] |

| CAS Number | 109-42-2 | [4] |

| Molecular Formula | C₁₅H₂₈O₂ | [1][4][5] |

| Molecular Weight | 240.38 g/mol | [1][3][4][5] |

| Appearance | Clear, colorless to pale yellow liquid | [1][4] |

| Boiling Point | 249.0 to 254.0 °C at 756-760 mm Hg | [1][3][4] |

| Density | 0.871 - 0.878 g/cm³ at 20°C | [1][4] |

| Refractive Index | 1.439 - 1.445 at 20°C | [1][4] |

| Flash Point | >100 °C (>212 °F) | [6] |

| Solubility | Soluble in ethanol; Insoluble in water | [2][3] |

| Purity (Typical) | ≥98% (GC) | [4][7] |

The molecule's structure consists of a C11 unsaturated carboxylic acid (undecylenic acid) esterified with a C4 alcohol (n-butanol). The terminal double bond on the C11 chain is a key feature, offering a site for potential chemical modification, though in fragrance applications, it primarily influences the overall odor profile. Its relatively high molecular weight and boiling point indicate low volatility, suggesting it functions as a middle-to-base note in fragrance compositions, contributing to the longevity of a scent.

Olfactory Profile and Applications in Perfumery

The scent of this compound is not singular but rather a nuanced blend of notes. It is most frequently described as having fatty, waxy, and buttery characteristics, with accompanying floral, fruity, and wine-like undertones.[6][7] This complexity makes it a highly versatile modifier in fragrance creation.

-

In Floral Accords: It can lend a natural, waxy, petal-like texture to white floral scents like jasmine, tuberose, and gardenia, enhancing their richness and realism.

-

In Fruity Compositions: Its buttery and slightly fatty notes can round out sharp, synthetic fruit accords, adding a creamy, ripe quality, particularly to tropical and orchard fruit profiles.

-

In Gourmand and Fantasy Scents: The buttery and wine-like facets are valuable in creating edible, rich, and sophisticated gourmand fragrances.[6][7]

Beyond its scent, it serves as an excellent blender and fixative. Its low volatility helps to anchor more fleeting top notes, while its miscibility with common fragrance materials allows it to seamlessly integrate into and harmonize a blend. It is also utilized in the flavor industry, where its profile is described as waxy, fatty, oily, and soapy.[6]

Synthesis and Manufacturing

The industrial production of this compound is typically achieved through a direct esterification reaction, a cornerstone of organic synthesis.

Synthesis Pathway: Fischer Esterification

The most common and economically viable method is the Fischer esterification of 10-undecenoic acid with n-butanol. This reaction is acid-catalyzed, typically using a strong acid like sulfuric acid or a solid acid catalyst to improve environmental and handling safety. The reaction is reversible, so water, a byproduct, must be continuously removed to drive the equilibrium towards the product side, maximizing the yield.

Caption: Fischer Esterification of 10-Undecenoic Acid and n-Butanol.

Manufacturing Considerations

-

Catalyst Choice: While sulfuric acid is effective, solid catalysts like acidic resins are increasingly preferred as they are easily separated from the reaction mixture, reduce corrosive waste, and can often be regenerated and reused.

-

Purification: Post-reaction, the crude product is purified to meet the stringent requirements of the fragrance industry (typically ≥98% purity). The purification train involves neutralization of the acid catalyst, washing to remove unreacted alcohol and acid, and finally, fractional distillation under reduced pressure to isolate the pure ester and prevent thermal degradation.

-

Quality Control: Each batch must undergo rigorous analytical testing to confirm its identity, purity, and olfactory profile before being approved for sale.

Analytical Quality Control

To ensure batch-to-batch consistency and safety, a suite of analytical techniques is employed. This self-validating system confirms the molecule's identity, quantifies its purity, and detects any undesirable impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary workhorse for analyzing volatile compounds like fragrance ingredients. It separates individual components of a mixture (GC) and then provides information about the molecular weight and fragmentation pattern of each component (MS), allowing for definitive identification and quantification.

Experimental Protocol: GC-MS Purity Assay

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1000 ppm) in a suitable solvent like ethyl acetate or hexane.

-

GC System: An Agilent or similar GC system equipped with a mass selective detector (MSD) is used.

-

Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically chosen for its excellent separation of a wide range of analytes.[8]

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the main peak. The mass spectrum of this peak is compared against a reference library (e.g., NIST) to confirm the identity of this compound.[1][9] Purity is calculated based on the relative peak area percentage. Impurities are identified by their respective mass spectra.

Caption: Standard workflow for GC-MS analysis of this compound.

Spectroscopic Confirmation

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used for unequivocal structure confirmation, especially during process development or for reference standard characterization.[10][11] The ¹H NMR spectrum would show characteristic signals for the terminal vinyl protons, the α-methylene protons of the ester, and the various methylene groups in the aliphatic chains.[12]

-

Infrared (IR) Spectroscopy: FTIR provides confirmation of the key functional groups. A strong absorption band around 1740 cm⁻¹ is indicative of the C=O ester stretch, while peaks around 3077 cm⁻¹, 1641 cm⁻¹, and 910 cm⁻¹ confirm the presence of the terminal C=C double bond.[1]

Safety and Regulatory Landscape

This compound has a long history of safe use in consumer products. It is generally considered to be of low toxicity and is not a significant skin sensitizer at typical use concentrations.[3][6][13]

-

International Fragrance Association (IFRA): As a self-regulatory body for the fragrance industry, IFRA sets standards for the safe use of fragrance materials.[14] While many materials have specific concentration limits based on sensitization or other toxicological endpoints, there is currently no specific IFRA Standard that restricts the use of this compound.[15][16] This indicates that, based on current data, it is not considered to pose a significant risk under normal conditions of use. However, formulators must always adhere to good manufacturing practices and ensure the final product has undergone a comprehensive safety assessment.

-

Flavor and Extract Manufacturers Association (FEMA): This ingredient is listed as FEMA number 2216 and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring substance.[1][6][17]

-

Global Regulations: It is listed on major chemical inventories, including TSCA (USA) and EINECS (Europe, EC Number 203-670-4), facilitating its use in global markets.[1]

Handling and Storage: Standard chemical handling precautions should be observed, including the use of gloves and safety glasses.[3][13] The material should be stored in a cool, dry, well-ventilated area in tightly sealed containers, away from heat and direct sunlight to prevent degradation.[3]

Conclusion

This compound is a valuable and versatile specialty ingredient in the fragrance and flavor industries. Its multifaceted olfactory profile, characterized by waxy, buttery, and fruity-floral notes, allows it to function effectively as a modifier and blender, adding richness and realism to a variety of scent compositions. Supported by a robust and straightforward synthesis, well-established analytical control methods, and a favorable safety profile, it remains a reliable component in the creation of consumer products. Its utility also extends to cosmetics as an emollient and to the polymer industry, highlighting its broader chemical value.[3][4]

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61027, Butyl 10-undecenoate.

- FooDB. (2010). Showing Compound Butyl 10-undecenoate (FDB015313).

- COSMILE Europe. (n.d.). BUTYL UNDECENOATE – Ingredient.

- The Good Scents Company. (n.d.). butyl undecylenate, 109-42-2.

- Global Substance Registration System (GSRS). (n.d.). BUTYL 10-UNDECENOATE.

- Synerzine. (2018). 10-Undecenoic acid, butyl ester Safety Data Sheet.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Flavor and Extract Manufacturers Association (FEMA). (n.d.). BUTYL 10-UNDECENOATE.

- National Institute of Standards and Technology (NIST). (n.d.). 10-Undecenoic acid, butyl ester. In NIST Chemistry WebBook.

- ResearchGate. (n.d.). H b signal data in the 1 H NMR spectrum of t-butyl-10-undecylenate.

- International Fragrance Association (IFRA). (2015). IFRA Standard - Acetic acid, anhydride, reaction products with 1,5,10-trimethyl-1,5,9-cyclododecatriene.

- BBA Regulatory. (2024). What You Need to Know About IFRA Standards in Cosmetics.

- Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Butyl Acetate [Video]. YouTube.

- Oregon State University. (n.d.). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices.

Sources

- 1. Butyl 10-undecenoate | C15H28O2 | CID 61027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Butyl 10-undecenoate (FDB015313) - FooDB [foodb.ca]

- 3. Butyl-10-undecenoate | 109-42-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. chemimpex.com [chemimpex.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. butyl undecylenate, 109-42-2 [thegoodscentscompany.com]

- 7. ulprospector.com [ulprospector.com]

- 8. fses.oregonstate.edu [fses.oregonstate.edu]

- 9. 10-Undecenoic acid, butyl ester [webbook.nist.gov]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. synerzine.com [synerzine.com]

- 14. IFRA standards in cosmetics [taobe.consulting]

- 15. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 16. Pell Wall Perfumes Blog: IFRA Compliance - a summary [pellwall-perfumes.blogspot.com]

- 17. femaflavor.org [femaflavor.org]

A Technical Guide to the Role of Butyl undec-10-enoate in Advanced Polymer Synthesis

Abstract: This technical guide provides an in-depth exploration of butyl undec-10-enoate, a bio-derived monomer that is becoming increasingly pivotal in the field of specialty polymer production. Sourced from renewable feedstocks, this long-chain unsaturated ester serves as a versatile building block for creating polymers with tailored properties such as enhanced flexibility, durability, and biodegradability. This document details its fundamental chemical properties, synthesis pathways, and its critical role in sophisticated polymerization methodologies, including Acyclic Diene Metathesis (ADMET) and Ziegler-Natta coordination polymerization. We will dissect the causality behind experimental choices, provide validated protocols, and analyze the structure-property relationships of the resulting polymers, with a focus on applications relevant to researchers in materials science and drug development.

Introduction to this compound: A Bio-Renewable Monomer

This compound (also known as butyl undecylenate) is a fatty acid ester characterized by a terminal vinyl group and a butyl ester moiety, a structure that makes it highly valuable in polymer chemistry.[1][2][3] Its derivation from undecylenic acid, which is produced by the pyrolysis of castor oil, positions it as a key player in the shift towards sustainable and green chemistry.[4][5]

Chemical Identity and Physicochemical Properties

The unique combination of a long, flexible eleven-carbon backbone, a reactive terminal alkene for polymerization, and an ester group for potential post-polymerization modification defines the utility of this compound.

| Property | Value | Reference(s) |

| CAS Number | 109-42-2 | [1][6] |

| Molecular Formula | C₁₅H₂₈O₂ | [6][7] |

| Molecular Weight | 240.38 g/mol | [1][6] |

| Appearance | Clear, colorless to pale yellow liquid | [6] |

| Boiling Point | 251 - 253 °C | [6] |

| Density | 0.871 g/mL at 25 °C | [6] |

| IUPAC Name | This compound | [1] |

| Solubility | Insoluble in water; Soluble in ethanol and organic solvents | [2][7] |

Synthesis Pathway: From Castor Oil to Monomer

The primary industrial route to this compound begins with a renewable resource, castor oil. The process involves the pyrolysis of ricinoleic acid (the main component of castor oil) to yield 10-undecenoic acid, which is subsequently esterified with butanol to produce the final monomer. This pathway underscores its significance as a sustainable alternative to petroleum-based monomers.

Strategic Importance in Polymer Chemistry

This compound serves as a key monomer in the synthesis of specialty polymers, prized for its ability to enhance material flexibility and durability.[6] Its structure is adept at producing long-chain aliphatic polyesters and polyolefins with unique characteristics.

-

Imparting Flexibility: The long C₁₁ aliphatic chain acts as an internal plasticizer, significantly lowering the glass transition temperature (Tg) of copolymers and providing inherent flexibility to the polymer backbone.

-

Enabling Functionality: The ester linkage provides a site for potential hydrolytic degradation, making it a candidate for creating biodegradable polymers.[8] It also offers a polar site within an otherwise nonpolar hydrocarbon chain.

-

Reactive Handle: The terminal vinyl group is readily accessible for various polymerization techniques, allowing for controlled incorporation into polymer chains.[9]

Key Polymerization Methodologies